molecular formula C14H14N2O2 B2399618 6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2200393-32-2

6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2399618
CAS No.: 2200393-32-2
M. Wt: 242.278
InChI Key: CUIODBKNXLKKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains an indene moiety (a fused cyclopentene and benzene ring), a pyrimidinone moiety (a six-membered ring with two nitrogen atoms), and a methoxy group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 2,3-dihydro-1H-inden-2-amine derivatives have been synthesized via various methods including grinding, stirring, and ultrasound irradiation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Techniques such as melting point determination, solubility testing, and spectroscopic analysis (NMR, IR, UV-Vis, etc.) would typically be used to determine these properties .

Scientific Research Applications

Antimicrobial Properties

Dihydropyrimidine derivatives are reported to exhibit significant antimicrobial activities. A study highlighted the synthesis of novel dihydropyrimidine compounds which demonstrated good antibacterial activity against gram-positive and gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Salmonella typhi. Furthermore, these compounds showed potent antifungal activity against species such as Aspergillus fumigatus, Aspergillus niger, and Rhizopus, underscoring their potential in treating fungal infections (Sahar B. Al-Juboori, 2020).

Anticancer and Enzyme Inhibition

Another research focus is the anticancer properties of dihydropyrimidine derivatives, with studies illustrating their potential in inhibiting various cancer cell lines. For instance, certain pyrazolopyrimidines derivatives were synthesized and showed cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, indicating their usefulness in cancer treatment (A. Rahmouni et al., 2016). Furthermore, dihydropyrimidinones derivatives were evaluated for their DNA binding properties, offering insights into their mechanism of action in inhibiting tumor cell proliferation (Gongke Wang et al., 2013).

Sensor Applications and Logic Gates

Dihydropyrimidines have also been explored for their applications in chemical sensing and logic gates. A study on fluorescent sensors for the detection of aluminum ions, which are important in environmental and biological contexts, revealed that dihydropyrimidinone derivatives could serve as effective sensors. These sensors were applied for bacterial cell imaging, showcasing their versatility beyond traditional therapeutic uses (N. Yadav & Ashutosh Kumar Singh, 2018).

Neurological Disorders and Cognitive Enhancement

Additionally, dihydropyrimidinones have been investigated for their potential in treating neurological disorders and enhancing cognition. PF-04447943, a PDE9A inhibitor with a dihydropyrimidinone core, has shown promise in preclinical and clinical studies for improving cognitive functions and has potential applications in treating diseases associated with cognitive decline (P. Verhoest et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel or not widely studied compound .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. The presence of both indene and pyrimidinone moieties suggests that it could have interesting chemical and biological properties worth exploring .

Properties

IUPAC Name

6-(2,3-dihydro-1H-inden-2-yloxy)-3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16-9-15-13(8-14(16)17)18-12-6-10-4-2-3-5-11(10)7-12/h2-5,8-9,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIODBKNXLKKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)OC2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.